molecular formula C8H12F3NO B13086531 1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-one

1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-one

Cat. No.: B13086531
M. Wt: 195.18 g/mol
InChI Key: KGFMLZOCDCUGJX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-one is a fluorinated organic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a trifluoromethyl group and a piperidine ring, makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of piperidine to the carbonyl group of the trifluoroacetone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-one is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

1,1,1-trifluoro-3-piperidin-2-ylpropan-2-one

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-6-3-1-2-4-12-6/h6,12H,1-5H2

InChI Key

KGFMLZOCDCUGJX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C(F)(F)F

Origin of Product

United States

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